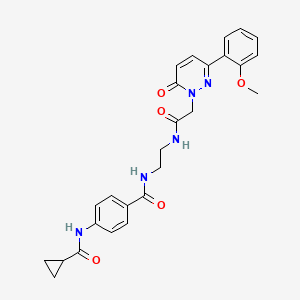![molecular formula C22H17ClFN3O2S2 B3013822 N-(3-chloro-4-fluorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1261012-72-9](/img/structure/B3013822.png)
N-(3-chloro-4-fluorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-(3-chloro-4-fluorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a derivative of phenoxyacetamide, which is a class of compounds that have been characterized for their potential as pesticides . The structure of this compound includes a thieno[3,2-d]pyrimidin-2-yl moiety, which is a fused ring system that can contribute to the biological activity of the molecule.
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of substituted uracils with chloroacetamides. For example, the reaction of 6-methyluracil with 2-chloromethyltiiran followed by reaction with N-(2,6-dichlorophenyl)-2-chloroacetamide results in a compound with a tetrahydropyrimidine moiety . Although the exact synthesis of the compound is not detailed in the provided papers, similar synthetic routes may be applicable.
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using various spectroscopic techniques, including X-ray diffraction, NMR, and IR spectroscopy . These analyses reveal the conformational behavior of the molecules and the presence of specific functional groups. For instance, the presence of a thietanyl group in a related compound has been shown to influence its conformational behavior .
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been investigated using computational methods and spectroscopic techniques. For example, vibrational spectroscopy has been used to characterize the vibrational signatures of a similar compound, revealing information about inter- and intramolecular hydrogen bonding . The pharmacokinetic properties, including absorption, distribution, metabolism, excretion, and toxicity, have also been investigated for related compounds .
Relevant Case Studies
The provided papers do not include specific case studies on the compound . However, related compounds have been studied for their potential as pesticides and antiviral agents. For example, the antiviral activity of a similar compound has been investigated through in-silico docking, showing inhibition activity against viruses . Additionally, the crystal structure of a copper(II) complex with a related ligand has demonstrated moderate growth inhibition of several bacteria in in vitro assays .
Applications De Recherche Scientifique
Radiosynthesis for Imaging
A significant application of compounds within the chemical family of N-(3-chloro-4-fluorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is in the development of selective ligands for imaging. For instance, a novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides has been reported as selective ligands of the translocator protein (18 kDa), with the compound DPA-714 being designed for labeling with fluorine-18 for in vivo imaging using positron emission tomography (PET) (Dollé et al., 2008).
Dual Inhibition of Thymidylate Synthase and Dihydrofolate Reductase
Another research application of related compounds involves their potential as dual inhibitors for thymidylate synthase (TS) and dihydrofolate reductase (DHFR). A study synthesized analogues such as N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3- d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid and its nonclassical analogues as potential dual inhibitors. Compound 4 was found to be the most potent dual inhibitor known to date (Gangjee et al., 2008).
Molecular Structure and Quantum Chemical Insight
Research into the molecular structure and quantum chemical analysis of compounds like N-(4-fluorophenyl)-2-{[4,6-diaminopyrimidin-2-yl]sulfanyl}acetamide has provided insights into their equilibrium geometry, natural bond orbital calculations, vibrational assignments, and potential as antiviral agents, particularly against SARS-CoV-2. These studies include detailed analyses of intermolecular interactions, drug likeness based on Lipinski's rule, and molecular docking against SARS-CoV-2 protein (Mary et al., 2020).
Antitumor Activity
The synthesis and evaluation of antitumor activity of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives have also been explored. A series of novel derivatives were synthesized and displayed potent anticancer activity on various human cancer cell lines, comparable to that of doxorubicin. This research demonstrates the potential therapeutic applications of these compounds in cancer treatment (Hafez & El-Gazzar, 2017).
Safety And Hazards
Safety considerations are paramount:
- Toxicity : Assess its toxicity profile through in vitro and in vivo studies.
- Environmental Impact : Investigate its environmental fate and potential ecological risks.
- Handling Precautions : Provide guidelines for safe handling and storage.
Orientations Futures
- Biological Assays : Conduct assays to explore its potential as an anticancer, antimicrobial, or anti-inflammatory agent.
- Structure-Activity Relationship (SAR) : Derive SAR insights by synthesizing analogs and assessing their biological activity.
- Pharmacokinetics : Investigate its absorption, distribution, metabolism, and excretion.
- Clinical Trials : If promising, progress to preclinical and clinical studies.
Propriétés
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[3-(3,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClFN3O2S2/c1-12-7-13(2)9-15(8-12)27-21(29)20-18(5-6-30-20)26-22(27)31-11-19(28)25-14-3-4-17(24)16(23)10-14/h3-10H,11H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDQGRNLLVUITBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC(=C(C=C4)F)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClFN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

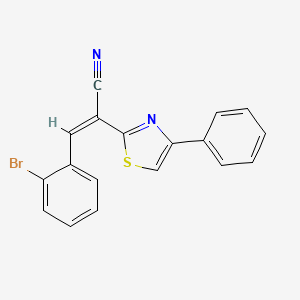
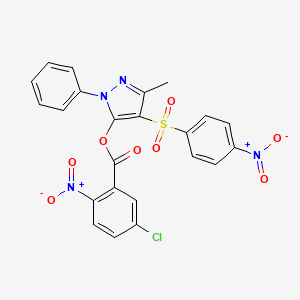
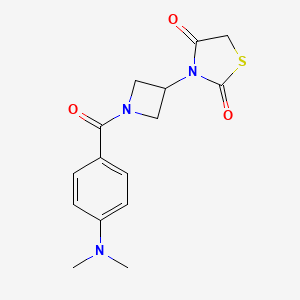
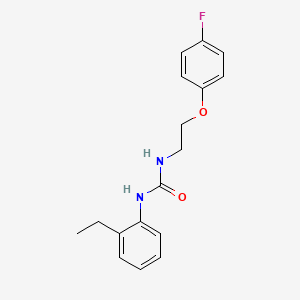
![4-[2-(Ethenylsulfonylamino)phenyl]benzoic acid](/img/structure/B3013746.png)
![5-Methyl-7-(prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrimidine](/img/structure/B3013748.png)
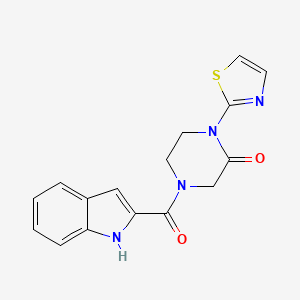
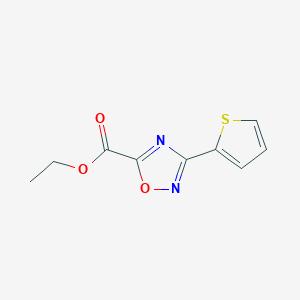
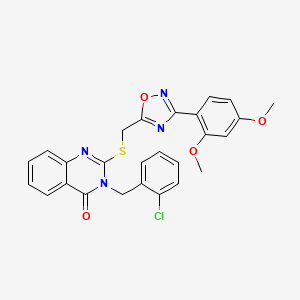
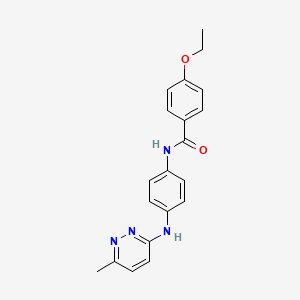
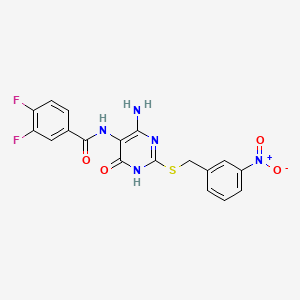
![2-methyl-5-phenethyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B3013760.png)
![N-(1-cyanocyclopentyl)-2-[2-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)pyrrolidin-1-yl]acetamide](/img/structure/B3013761.png)
